molecular formula C28H29N3O4 B1675281 OT-R antagonist 1 CAS No. 364071-17-0

OT-R antagonist 1

Cat. No. B1675281
M. Wt: 471.5 g/mol
InChI Key: IBXGJPAYWMFXSF-UEEONYLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OT-R antagonist 1, also known as Oxytocin receptor antagonist 1, is a potent and selective nonpeptide low molecular weight OT-R antagonist . It inhibits oxytocin-evoked intracellular Ca2+ mobilization with an IC50 value of 8 nM .


Molecular Structure Analysis

The molecular formula of OT-R antagonist 1 is C28H29N3O4 . Its molecular weight is 471.55 . The chemical structure can be represented by the SMILES string: O=C ( [C@H] (C/1)N (C (C2=CC=C (C3=CC=CC=C3C)C=C2)=O)CC1=N/OC)NC [C@@H] (O)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

OT-R antagonist 1 is a solid substance . It has a molecular weight of 471.55 and a molecular formula of C28H29N3O4 .

Safety And Hazards

OT-R antagonist 1 is for research use only and is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Future Directions

Given the role of the oxytocin receptor in regulating social function and psychological well-being, agonists of this receptor have considerable promise for the treatment of numerous neuropsychiatric conditions . The poor pharmacokinetic properties and blood–brain barrier penetration of peptide-based molecules means nonpeptide compounds like OT-R antagonist 1 have more commonly been the focus for central nervous system activity .

properties

IUPAC Name

(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23-/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXGJPAYWMFXSF-UEEONYLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OT-R antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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